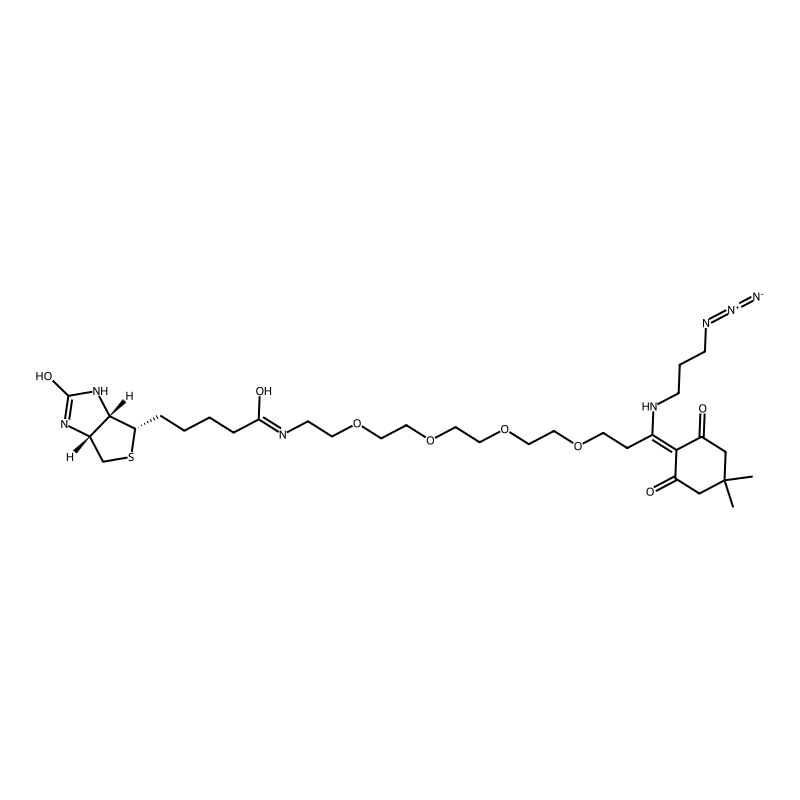

Dde Biotin-PEG4-azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Biotin: A small molecule that can strongly bind to streptavidin, a protein commonly used in research applications []. This biorecognition property allows researchers to attach molecules of interest to streptavidin-coated surfaces or beads for purification or analysis [].

- PEG4 Spacer: A hydrophilic chain, polyethylene glycol (PEG4), that improves the solubility of the attached molecule in water-based solutions []. This is important for many biological experiments conducted in aqueous environments.

- Azide: A chemical group that can participate in click chemistry reactions, a type of reaction known for its efficiency and specificity []. Click chemistry allows Dde Biotin-PEG4-Azide to be easily coupled to molecules containing complementary functional groups, such as alkynes.

Here are some specific research applications of Dde Biotin-PEG4-Azide:

- Biomolecule Labeling: Dde Biotin-PEG4-Azide can be used to label biomolecules (such as proteins or DNA) with biotin for various purposes. The biotin tag allows researchers to purify the labeled biomolecules using streptavidin affinity chromatography [, ].

- Targeted Drug Delivery: Researchers can explore using Dde Biotin-PEG4-Azide to develop targeted drug delivery systems. The biotin moiety could be used to direct the drug conjugate to specific cells expressing streptavidin receptors.

Dde Biotin-PEG4-azide is a specialized compound that combines a biotin moiety with a polyethylene glycol (PEG) linker and an azide functional group. This compound is notable for its utility in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition reaction, which allows for the selective labeling of biomolecules. The compound's structure facilitates its solubility in aqueous environments, making it suitable for various biochemical applications. Its molecular formula is and it has a molecular weight of 695.88 g/mol .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction occurs under mild conditions and produces stable triazole linkages between the azide group and alkyne-containing molecules .

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can occur under physiological conditions, making it advantageous for sensitive biological applications. It typically involves the reaction of the azide group with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) .

Both reactions yield biotinylated products that can be utilized in various research and diagnostic applications.

Dde Biotin-PEG4-azide exhibits significant biological activity due to its ability to interact with biomolecules through the azide group. These interactions are primarily mediated by click chemistry, allowing for the efficient labeling of proteins, peptides, and nucleic acids. The biotin moiety provides high affinity binding to avidin or streptavidin, facilitating the purification and detection of biotinylated targets in biological assays .

The synthesis of Dde Biotin-PEG4-azide involves several key steps:

- Formation of Dde-biotin: The Dde protecting group is added to biotin using Dde-Cl in the presence of N,N-diisopropylethylamine and dimethylformamide.

- Attachment of PEG4 Linker: The Dde-biotin is then reacted with a PEG4 linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling agents.

- Deprotection: The Dde protecting group is removed using 2% hydrazine in dimethylformamide.

- Introduction of Azide Group: Finally, sodium azide is introduced to form Dde Biotin-PEG4-azide .

The product is purified through column chromatography and characterized using nuclear magnetic resonance and mass spectrometry techniques.

Dde Biotin-PEG4-azide has a wide range of applications in biochemical research, including:

- Bioconjugation: It enables the covalent attachment of biotin to proteins, peptides, or nucleic acids for various assays.

- Labeling: Used for labeling biomolecules for tracking and imaging studies.

- Drug Development: Serves as a linker in the synthesis of PROTAC (proteolysis-targeting chimera) molecules, which are designed for targeted protein degradation .

Interaction studies involving Dde Biotin-PEG4-azide focus on its ability to form stable complexes with alkyne-containing biomolecules through click chemistry. These studies often utilize techniques such as mass spectrometry and fluorescence microscopy to analyze the efficiency and specificity of biotinylation reactions. The unique properties of Dde Biotin-PEG4-azide allow it to be used in diverse biological contexts, enhancing its utility in experimental designs .

Dde Biotin-PEG4-azide shares similarities with several other compounds that also contain biotin moieties or utilize click chemistry. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Dde Biotin-PEG4-Dibenzocyclooctyne | Contains dibenzocyclooctyne for SPAAC reactions | High stability under physiological conditions |

| Biotin-PEG4-Alkyne | Contains an alkyne group for CuAAC | Directly reactive with azides |

| Dde Biotin Azide | Similar structure but lacks PEG linker | Simpler structure without hydrophilicity |

Dde Biotin-PEG4-azide is unique due to its combination of a PEG linker that enhances solubility and stability while maintaining reactivity through both CuAAC and SPAAC pathways . This versatility makes it particularly valuable for complex biological systems where solubility and reactivity are critical.

Dde Biotin-Polyethylene Glycol 4-azide exhibits a precisely defined molecular formula of C32H53N7O8S with a molecular weight of 695.88 grams per mole [1] [3]. The compound presents as a beige solid at room temperature with a purity specification exceeding 95% as determined by high-performance liquid chromatography methods [6] [20]. The molecular structure encompasses 32 carbon atoms, 53 hydrogen atoms, 7 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom, reflecting its complex heterocyclic architecture [3] [4].

The physical state characteristics demonstrate remarkable stability under controlled storage conditions, requiring maintenance at temperatures below -20 degrees Celsius for optimal preservation [5] [7]. The compound exhibits limited solubility in aqueous media but demonstrates enhanced dissolution properties in organic solvents such as dimethyl formamide and dimethyl sulfoxide [20] [25]. The crystalline structure analysis reveals conformational flexibility attributed to the polyethylene glycol spacer component, which contributes to the overall physical stability of the molecule [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 695.88 g/mol | [3] [5] |

| Molecular Formula | C32H53N7O8S | [1] [3] |

| Physical State | Beige solid | [20] |

| Purity | >95% (HPLC) | [6] [20] |

| Storage Temperature | -20°C | [5] [7] |

| Solubility | DMF, DMSO | [20] |

Structure-Function Relationship Analysis

The structural architecture of Dde Biotin-Polyethylene Glycol 4-azide establishes a direct correlation between molecular design and functional capabilities through its tripartite composition [3] [6]. The biotin moiety serves as the primary recognition element, facilitating high-affinity binding interactions with streptavidin and related proteins through specific hydrogen bonding networks and hydrophobic interactions [43] [46]. The polyethylene glycol 4 spacer functions as a flexible linker that maintains spatial separation between the biotin recognition unit and the reactive azide terminus, thereby minimizing steric hindrance during binding events [6] [20].

The azide functional group positioned at the terminal end provides orthogonal reactivity for bioconjugation applications through copper-catalyzed and copper-free click chemistry reactions [11] [13]. This structural arrangement enables dual functionality wherein the biotin component facilitates molecular recognition and capture, while the azide group permits covalent attachment to alkyne-containing substrates [6] [11]. The intermediate polyethylene glycol spacer enhances overall molecular flexibility and reduces aggregation tendencies commonly observed with shorter linker systems [12] [34].

Conformational studies indicate that the polyethylene glycol chain adopts extended conformations in aqueous environments, maximizing the accessibility of both terminal functional groups [10] [28]. This structural flexibility proves essential for accommodating diverse molecular targets while maintaining optimal binding geometries for both biotin-streptavidin interactions and azide-alkyne cycloaddition reactions [10] [11].

Dde Protecting Group Characteristics

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group exhibits exceptional stability under standard synthetic conditions while remaining selectively cleavable under mild hydrazine treatment [14] [15]. This protecting group demonstrates resistance to 20% piperidine solutions and trifluoroacetic acid exposure, conditions commonly employed in solid-phase synthesis protocols [15] [35]. The Dde group undergoes clean removal when treated with 2% hydrazine in dimethyl formamide, generating a chromophoric indazole product that absorbs strongly at 290 nanometers, enabling spectrophotometric monitoring of the deprotection process [14] [15].

The mechanism of Dde cleavage involves nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclization and elimination to form the indazole byproduct [14] [17]. This reaction proceeds with excellent selectivity, leaving other protecting groups intact and preserving the integrity of the biotin-polyethylene glycol-azide framework [15] [16]. The hydrazine-mediated cleavage occurs under mild conditions with reaction times typically ranging from 3 to 60 minutes, depending on the specific concentration and temperature employed [14] [16].

| Parameter | Specification | Reference |

|---|---|---|

| Stability to Piperidine | Stable (20%) | [15] [35] |

| Stability to TFA | Stable | [15] [35] |

| Cleavage Reagent | 2% Hydrazine/DMF | [14] [15] |

| Cleavage Time | 3-60 minutes | [14] [16] |

| Monitoring Wavelength | 290 nm | [14] [15] |

Polyethylene Glycol 4 Linker Properties and Hydrophilicity

The polyethylene glycol 4 spacer component provides essential hydrophilic characteristics that significantly enhance the water solubility and biocompatibility of the overall molecular construct [12] [34]. This four-unit ethylene glycol chain exhibits a calculated length of approximately 29.0 Angstroms when fully extended, providing sufficient spatial separation to minimize steric conflicts between the biotin recognition domain and target molecules [25] [34]. The hydrophilic nature of the polyethylene glycol linker reduces protein aggregation and nonspecific binding interactions, thereby improving the specificity and efficiency of bioconjugation reactions [12] [25].

The polyethylene glycol backbone demonstrates exceptional flexibility due to the rotational freedom around carbon-carbon and carbon-oxygen bonds, enabling the molecule to adopt multiple conformational states [34] [38]. This conformational flexibility proves advantageous for accommodating diverse molecular geometries and binding orientations during biotin-streptavidin recognition events [33] [34]. The polyethylene glycol chain exhibits low polydispersity and excellent biocompatibility, characteristics that contribute to the reproducibility and safety profile of bioconjugation applications [38] [40].

Water solubility enhancement represents a critical functional attribute of the polyethylene glycol 4 linker, with experimental studies demonstrating improved dissolution characteristics compared to alkyl-based spacer systems [12] [31]. The hydrophilic nature of the polyethylene glycol component facilitates conjugate solubility in aqueous buffer systems, reducing the need for organic co-solvents and enabling bioconjugation reactions under physiologically relevant conditions [25] [34].

Azide Functional Group Reactivity

The azide functional group positioned at the terminal end of Dde Biotin-Polyethylene Glycol 4-azide exhibits exceptional reactivity toward alkyne substrates through copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition mechanisms [11] [13]. The azide moiety demonstrates high nucleophilicity with four nucleophilic lone pairs confined to a compact molecular volume, facilitating efficient collision-based reactions with electrophilic partners [19] [32]. This reactivity profile enables quantitative conversion to 1,2,3-triazole products under mild reaction conditions with excellent selectivity and minimal side product formation [11] [39].

The copper-catalyzed variant of the azide-alkyne cycloaddition proceeds under ambient conditions in the presence of copper(I) catalysts, ascorbate reducing agents, and appropriate ligand systems [11] [13]. This reaction pathway provides exceptional regioselectivity, producing exclusively 1,4-disubstituted triazole products with yields typically exceeding 95% [11] [32]. The copper-free strain-promoted variant utilizes cyclooctyne derivatives to achieve cycloaddition without metal catalysts, enabling bioconjugation in sensitive biological systems where copper toxicity represents a concern [11] [24].

The azide group exhibits remarkable stability under standard storage and handling conditions, remaining unreactive toward water, alcohols, and most organic solvents in the absence of appropriate reaction partners [18] [42]. This chemical stability permits long-term storage and handling while maintaining full reactivity when subjected to appropriate cycloaddition conditions [42] [45]. The azide functionality demonstrates compatibility with a wide range of pH conditions and buffer systems commonly employed in biological applications [32] [45].

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| CuAAC | Cu(I)/Ascorbate | 1,4-Triazole | >95% | [11] [32] |

| SPAAC | None | 1,2,3-Triazole | >90% | [11] [24] |

| Storage Stability | N/A | Unchanged | >95% | [42] [45] |

Conformational Analysis and Stability Parameters

Molecular dynamics simulations and nuclear magnetic resonance spectroscopy studies reveal that Dde Biotin-Polyethylene Glycol 4-azide adopts extended conformations in aqueous environments with significant conformational flexibility throughout the polyethylene glycol linker region [10] [28]. The biotin domain maintains its characteristic folded structure with the bicyclic ring system preserved in the thermodynamically stable configuration [28] [43]. The polyethylene glycol spacer exhibits rapid conformational exchange on the nuclear magnetic resonance timescale, indicating high molecular mobility and multiple accessible conformational states [28] [31].

Temperature-dependent stability studies demonstrate that the compound remains structurally intact across a broad temperature range from -20 degrees Celsius to ambient conditions, with thermal decomposition occurring only at elevated temperatures exceeding 100 degrees Celsius [5] [7]. The molecule exhibits remarkable chemical stability in aqueous solutions at physiological pH values, with minimal degradation observed over extended storage periods when maintained under appropriate conditions [6] [20]. Circular dichroism spectroscopy measurements confirm the preservation of biotin secondary structure elements, indicating that the attached polyethylene glycol and azide functionalities do not significantly perturb the native biotin conformation [22] [46].

The conformational flexibility of the polyethylene glycol linker enables optimal positioning of both terminal functional groups for simultaneous biotin-streptavidin binding and azide-alkyne cycloaddition reactions [28] [33]. Molecular modeling studies suggest that the 29.0 Angstrom spacer length provides sufficient extension to minimize steric clashes while maintaining productive binding geometries [25] [30]. The overall stability profile encompasses both thermodynamic and kinetic aspects, with the molecule demonstrating resistance to hydrolysis, oxidation, and photodegradation under standard laboratory conditions [6] [42].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Storage Stability | >24 months | -20°C, dark | [6] [20] |

| Thermal Stability | <100°C | Decomposition onset | [5] [7] |

| pH Stability | 5.0-9.0 | Aqueous buffer | [6] [20] |

| Conformational Exchange | Rapid | NMR timescale | [28] [31] |

| Linker Length | 29.0 Å | Extended conformation | [25] [30] |

Purity

Exact Mass

Appearance

Storage

Dates

2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.

3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.

4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.